Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hcl

Description

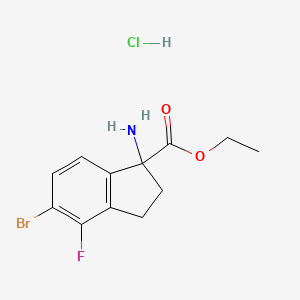

Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS: 2089649-44-3) is a halogenated indene derivative with a molecular formula of C₁₂H₁₄BrClFNO₂ and a molecular weight of 338.60 g/mol . The compound features a bicyclic indene core substituted with an amino group, an ethyl ester, and halogen atoms (bromo at position 5, fluoro at position 4). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. Current data indicate a purity of 95% for commercial samples, though detailed melting/boiling points and biological activity remain unreported in available literature .

Properties

CAS No. |

2089649-44-3 |

|---|---|

Molecular Formula |

C12H14BrClFNO2 |

Molecular Weight |

338.60 g/mol |

IUPAC Name |

ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydroindene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H13BrFNO2.ClH/c1-2-17-11(16)12(15)6-5-7-8(12)3-4-9(13)10(7)14;/h3-4H,2,5-6,15H2,1H3;1H |

InChI Key |

FTVSIVQZIFHALZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC2=C1C=CC(=C2F)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Formation of the indene ring system via intramolecular Friedel-Crafts acylation of acyl halide intermediates derived from substituted phenylpropanoic acids.

- Introduction of halogen substituents (bromo and fluoro) through selective electrophilic aromatic substitution or halogenation reactions.

- Amination of the indene ring, often via reduction of nitro precursors or direct amination strategies.

- Esterification to form the ethyl carboxylate functionality.

- Conversion to hydrochloride salt for improved stability and handling.

Detailed Preparation Methods

Intramolecular Friedel-Crafts Acylation

- Starting from 3-(2-(alkoxycarbonyl)-5-fluorophenyl)propanoic acid , the acid is converted to its corresponding acyl halide (acyl chloride or bromide) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

- The acyl halide undergoes intramolecular Friedel-Crafts acylation in the presence of strong acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) , optionally with heating, to cyclize and form the indanone intermediate.

- This step establishes the bicyclic 2,3-dihydro-1H-indene core with the carboxylate ester group at position 1.

Halogenation

- Selective bromination at the 5-position and fluorination at the 4-position of the indene ring can be achieved by electrophilic aromatic substitution using appropriate halogenating agents under controlled conditions.

- The fluorine substituent is often introduced early in the synthesis on the aromatic ring precursor, while bromination can be performed post-cyclization.

Amination

- The amino group at position 1 is introduced by reduction of a corresponding nitro group or via catalytic hydrogenation of an imine intermediate.

- Catalytic hydrogenation typically uses hydrogen gas with a palladium catalyst (Pd/C) under mild temperatures (-78 °C to 20 °C) in organic solvents such as 2-methyl tetrahydrofuran .

- The reaction can be enantioselective or enantiospecific depending on the catalyst and conditions.

- After reduction, the amine is often converted to its hydrochloride salt by treatment with aqueous acids like citric acid or acetic acid .

Esterification

- The ester group is formed by reacting the acid intermediate with ethanol in the presence of a base (e.g., triethylamine) and a palladium catalyst under carbon monoxide pressure (50-150 psi) at temperatures between 40 °C and 100 °C.

- This carbonylation step is critical for introducing the ethyl carboxylate moiety.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Acyl halide formation | SOCl₂ or PBr₃ | Room temperature | Conversion of acid to acyl halide |

| Intramolecular cyclization | Polyphosphoric acid or trifluoroacetic acid | Ambient to reflux | Friedel-Crafts acylation for ring closure |

| Halogenation (bromo, fluoro) | Electrophilic halogenating agents | Controlled temperature | Selective substitution on aromatic ring |

| Catalytic hydrogenation | H₂ gas, Pd/C catalyst, organic solvent (e.g., 2-MeTHF) | -78 °C to 20 °C | Reduction of imine or nitro to amine |

| Esterification (carbonylation) | Pd catalyst, base (triethylamine), CO, ethanol | 40 °C to 100 °C | Formation of ethyl ester under CO pressure |

| Salt formation | Aqueous acid (citric or acetic acid) | Ambient | Formation of hydrochloride salt for stability |

Research Findings and Scale-Up Considerations

- The use of 2-methyl tetrahydrofuran as solvent in hydrogenation improves solubility and selectivity.

- Enantioselective hydrogenation has been demonstrated using chiral catalysts, allowing access to optically active forms of the compound.

- Carbonylation under mild CO pressure with palladium catalysts is scalable and yields high purity ester products.

- Intramolecular Friedel-Crafts cyclization is a robust method for forming the bicyclic core with high regioselectivity.

- Conversion to hydrochloride salt enhances compound stability and facilitates purification.

Summary Table of Preparation Method

| Stage | Intermediate/Product | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| Acid to acyl halide | Acyl chloride/bromide | SOCl₂ or PBr₃ | RT | Activated intermediate for cyclization |

| Cyclization | 2,3-Dihydro-1H-indene-1-carboxylate ester | Polyphosphoric acid or TFA | RT to reflux | Formation of bicyclic indene core |

| Halogenation | 5-Bromo-4-fluoro substituted indene | Electrophilic halogenating agents | Controlled temp | Introduction of halogen substituents |

| Amination | 1-Amino derivative | H₂ gas, Pd/C catalyst | -78 °C to 20 °C | Reduction to amine group |

| Esterification | Ethyl carboxylate ester | Pd catalyst, triethylamine, CO, ethanol | 40 °C to 100 °C | Formation of ethyl ester |

| Salt formation | Hydrochloride salt | Aqueous acid (citric/acetic acid) | RT | Stable hydrochloride salt form |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Dehalogenated indene derivatives.

Substitution: Amino, thio, or alkoxy-substituted indene derivatives.

Scientific Research Applications

Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Amino vs. Oxo Groups: The amino group in the target compound contrasts with oxo-containing derivatives (e.g., compound 15). Amino groups can participate in hydrogen bonding, affecting solubility and reactivity .

- Hydrochloride Salt: The HCl salt in the target compound and CAS 637020-86-1 improves aqueous solubility compared to non-salt forms, which is critical for pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.